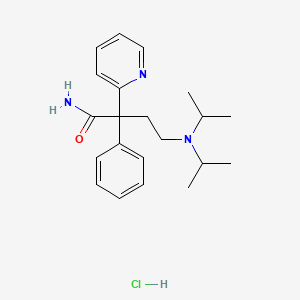![molecular formula C15H24N2O2S2 B15126262 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is a compound known for its unique structure and reactivity. It is a derivative of bicyclo[6.1.0]non-4-yne, a strained cyclooctyne, which is often used in bio-orthogonal chemistry due to its ability to undergo strain-promoted azide-alkyne cycloaddition reactions without the need for a copper catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate typically involves the functionalization of bicyclo[6.1.0]non-4-yne with an aminoethyldisulfanyl group. This can be achieved through a series of steps including the formation of an intermediate succinimidyl carbonate, which is then reacted with the appropriate amine .
Industrial Production Methods
The key steps would include the preparation of the bicyclo[6.1.0]non-4-yne core, followed by functionalization with the desired groups under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate undergoes several types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
SPAAC: Typically involves azide-functionalized compounds or biomolecules, and can be performed under physiological conditions.
Major Products
SPAAC: Results in the formation of stable triazole linkages.
Reduction: Produces free thiol groups from the cleavage of the disulfide bond.
Aplicaciones Científicas De Investigación
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is used in various scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained nature of the cyclooctyne ring, which reacts readily with azide groups to form stable triazole linkages without the need for a copper catalyst . The disulfide bond in the compound can also be cleaved under reducing conditions, allowing for controlled release of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzocyclooctyne (DBCO): Another strained cyclooctyne used in SPAAC reactions.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: A similar compound used for functionalizing primary amines in biomolecules.
Uniqueness
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is unique due to its combination of a strained cyclooctyne ring and a disulfide bond. This allows it to participate in both SPAAC reactions and reduction reactions, making it highly versatile for various applications in chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C15H24N2O2S2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18) |
Clave InChI |
COXJSXQCKNEICM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)

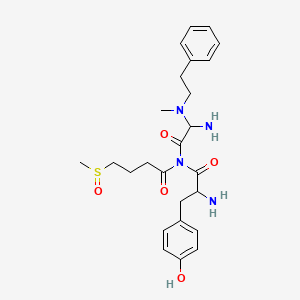
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)

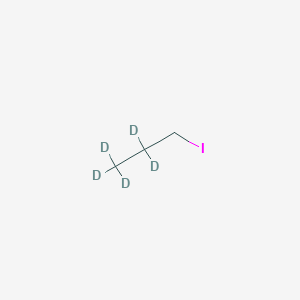
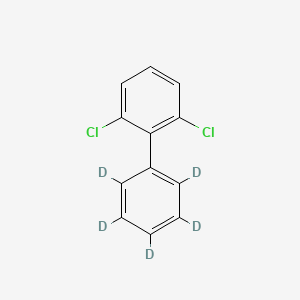
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)

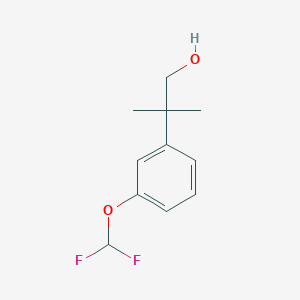
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)


